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Introduction: Aquaporin-4 (AQP4), a water channel protein predominantly expressed in
astrocytes, is the primary autoantigen in Neuromyelitis Optica Spectrum Disorder (NMOSD).
The pathogenic role of AQP4-specific antibodies is well-established; however, the involvement
of AQP4-specific T-cells is crucial for initiating and sustaining the autoimmune response,
including providing help to B-cells for antibody production.[1][2][3][4] The peptide sequence
AQP4 (201-220) has been identified as a major, encephalitogenic, I-AP-restricted T-cell epitope
in murine models, making it a key target for studying the cellular immune response in NMOSD.
[1][2][5][6] Studies in AQP4-deficient (AQP4-/-) mice have been particularly insightful, revealing
that T-cells reactive to epitopes like p201-220 are normally eliminated by central tolerance
mechanisms in wild-type (WT) animals.[5][7][8] The absence of this tolerance in AQP4-/- mice
leads to robust T-cell responses upon immunization.[2][5][8]

This document provides detailed protocols and application notes for several key techniques
used to assess T-cell responses to the AQP4 (201-220) peptide.

Quantitative Data Summary

T-cell responses to AQP4 (201-220) can be quantified using various methods. The following
tables summarize representative data from proliferation assays, which measure the increase in
T-cell numbers upon antigen stimulation.

Table 1: T-Cell Proliferation in Response to AQP4 Peptides in AQP4-/- vs. WT Mice
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Proliferation
(*H-Thymidine

Peptide . . Stimulation
. Mouse Strain Incorporation, Reference

Stimulant Index (SI)

mean CPM *

SEM)
AQP4 p201-220  AQP4-/- ~125,000 >100 [51[7]
AQP4 p201-220 WT ~15,000 <10 [51[7]
AQP4 p135-153  AQP4-/- ~140,000 >100 [5][7]
AQP4 p135-153 WT ~20,000 <10 [51I7]
MOG p35-55 AQP4-/- ~100,000 >50 [51[7]
MOG p35-55 WT ~100,000 >50 [51[7]
No Antigen AQPA4-/- | WT <2,000 1 [51[7]

Data are representative values synthesized from published experiments. CPM = Counts Per
Minute. SI = Stimulation Index (CPM with antigen / CPM without antigen). Proliferation was
measured in draining lymph node cells 10-12 days post-immunization.[5][7][9]

Table 2: Frequency of AQP4 (p202-218)-Specific T-Cells by Tetramer Staining

% of CD4+ T-

Peptide .
L. Mouse Strain Tetramer Cells Reference
Immunization
(Tetramer+)

I-AP:AQP4 p202-
AQP4 p202-218  AQP4-/- ~0.5 - 1.0% [9]

218

I-AP:AQP4 p202-
AQP4 p202-218  WT <0.1% [8]

218

Frequencies were measured in draining lymph node CD4+ T-cells 10 days after peptide
immunization.[8]

© 2025 BenchChem. All rights reserved. 2/16 Tech Support


https://www.pnas.org/doi/10.1073/pnas.1617859114
https://www.jove.com/t/56185/induction-paralysis-visual-system-injury-mice-t-cells-specific-for
https://www.pnas.org/doi/10.1073/pnas.1617859114
https://www.jove.com/t/56185/induction-paralysis-visual-system-injury-mice-t-cells-specific-for
https://www.pnas.org/doi/10.1073/pnas.1617859114
https://www.jove.com/t/56185/induction-paralysis-visual-system-injury-mice-t-cells-specific-for
https://www.pnas.org/doi/10.1073/pnas.1617859114
https://www.jove.com/t/56185/induction-paralysis-visual-system-injury-mice-t-cells-specific-for
https://www.pnas.org/doi/10.1073/pnas.1617859114
https://www.jove.com/t/56185/induction-paralysis-visual-system-injury-mice-t-cells-specific-for
https://www.pnas.org/doi/10.1073/pnas.1617859114
https://www.jove.com/t/56185/induction-paralysis-visual-system-injury-mice-t-cells-specific-for
https://www.pnas.org/doi/10.1073/pnas.1617859114
https://www.jove.com/t/56185/induction-paralysis-visual-system-injury-mice-t-cells-specific-for
https://www.pnas.org/doi/10.1073/pnas.1617859114
https://www.jove.com/t/56185/induction-paralysis-visual-system-injury-mice-t-cells-specific-for
https://pmc.ncbi.nlm.nih.gov/articles/PMC10372680/
https://www.pnas.org/doi/10.1073/pnas.2306572120
https://www.pnas.org/doi/10.1073/pnas.2306572120
https://www.pnas.org/doi/10.1073/pnas.2306572120
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological & licati
BENGHE O ettty i

Experimental Workflows & Principles

The assessment of AQP4-specific T-cells involves several stages, from initial cell stimulation to
the application of specific assays to measure proliferation, cytokine production, or direct cell

enumeration.
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Caption: General workflow for assessing T-cell responses to AQP4 (201-220).
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Caption: Logical relationship of T-cell tolerance to AQP4 (201-220).
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Detailed Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE

This assay measures T-cell proliferation by tracking the dilution of the fluorescent dye
Carboxyfluorescein Succinimidyl Ester (CFSE) as cells divide.[10][11]
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Caption: Principle of the CFSE cell proliferation assay.
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Methodology:
e Cell Preparation:

o Isolate Peripheral Blood Mononuclear Cells (PBMCs) from blood using density gradient
centrifugation (e.g., Ficoll-Paque).[10][12]

o Alternatively, prepare a single-cell suspension from draining lymph nodes or spleens of
immunized mice.[7][13]

o Wash cells twice with sterile PBS and count them. Ensure cell viability is >90%.
e CFSE Labeling:

o Resuspend cells at a concentration of 1-10 x 10° cells/mL in pre-warmed PBS.[11][12]

o

Prepare a CFSE working solution (typically 1-5 pM in PBS).

[¢]

Add the cell suspension to an equal volume of CFSE working solution and mix quickly.

o

Incubate for 10-20 minutes at 37°C, protected from light.[12][13]

[e]

Quench the staining reaction by adding 5-10 volumes of cold complete culture medium
(e.g., RPMI + 10% FBS).

[e]

Incubate for 5 minutes on ice, then wash the cells three times with complete medium to
remove excess CFSE.

e Cell Culture and Stimulation:

o

Resuspend CFSE-labeled cells in complete culture medium.

[¢]

Plate 2 x 10° cells/well in a 96-well round-bottom plate.

o

Add AQP4 (201-220) peptide to the desired final concentration (e.g., 10-25 pug/mL).[14]

[e]

Include appropriate controls:

» Unstimulated control (cells + medium only).
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= Positive control (e.g., PHA or anti-CD3/CD28 stimulation).[11]
o Culture plates for 4-7 days at 37°C in a 5% COz2 incubator.

e Flow Cytometry Analysis:

[e]

Harvest cells from the plates.

o (Optional) Stain with fluorescently-labeled antibodies for surface markers (e.g., CD4, CD8)
and a viability dye to exclude dead cells.

o Acquire samples on a flow cytometer using a 488 nm laser for CFSE excitation.
o Gate on the live, single-cell lymphocyte population, and then on CD4+ T-cells.

o Analyze the CFSE histogram. Proliferating cells will show successive peaks of halved
fluorescence intensity. Calculate metrics such as the percentage of divided cells or the cell
division index.[10]

Protocol 2: Intracellular Cytokine Staining (ICS)

ICS allows for the identification and quantification of cytokine-producing cells at a single-cell
level following antigen stimulation.[15]

Methodology:
e Cell Stimulation and Protein Transport Inhibition:
o Plate 1-2 x 10° PBMCs or splenocytes per well in a 96-well plate.
o Stimulate cells with AQP4 (201-220) peptide (e.g., 10 pg/mL) for 6-12 hours.

o For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or
Monensin) to the culture.[7][16] This traps cytokines inside the cell.

o Include a positive control (e.g., 50 ng/mL PMA and 500 ng/mL lonomycin) and a negative
(unstimulated) control.[7][16]

o Surface Marker Staining:
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o Harvest cells and wash with FACS buffer (PBS + 2% FBS).

o Stain for surface markers (e.g., anti-CD4) by incubating with antibodies for 20-30 minutes
on ice.

o Wash cells twice with FACS buffer.

¢ Fixation and Permeabilization:

o Resuspend cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20
minutes at room temperature.[15]

o Wash the cells once.

o Resuspend cells in a permeabilization buffer (e.g., a buffer containing 0.1-0.5% Saponin or
Triton X-100).[15] Maintain cells in this buffer for all subsequent intracellular staining steps.

e Intracellular Staining:

o Add fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-y, anti-IL-17A) to the
permeabilized cells.[7]

o Incubate for at least 30 minutes at 4°C, protected from light.
o Wash cells twice with permeabilization buffer.
e Flow Cytometry Analysis:
o Resuspend cells in FACS buffer.
o Acquire data on a flow cytometer.

o Gate on CD4+ T-cells and analyze the expression of intracellular IFN-y and IL-17A to
identify Th1l and Th17 subsets, respectively.

Protocol 3: Enzyme-Linked Immunosorbent Spot
(ELISpot) Assay
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The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-
secreting cells.

1. Coat plate with
capture antibody

\/

2. Add cells + AQP4 peptide.
Incubate. Cytokine is captured.

\/

3. Wash away cells.
Add biotinylated detection Ab.

\/

4. Add enzyme conjugate
(e.g., Streptavidin-HRP)

\/

5. Add substrate.
A colored spot forms.
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Click to download full resolution via product page
Caption: Schematic overview of the ELISpot assay principle.
Methodology:
o Plate Preparation:

o (Optional, for some plates) Pre-wet a 96-well PVDF membrane ELISpot plate with 35%
ethanol for 1 minute, then wash 5 times with sterile water.

o Coat wells with a capture antibody (e.g., anti-IFN-y or anti-IL-17A) diluted in sterile coating
buffer. Add 100 uL/well and incubate overnight at 4°C.[17][18]

» Blocking:
o Wash the plate 3 times with sterile PBS.

o Block the membrane by adding 200 uL/well of blocking buffer (e.g., RPMI + 10% FBS) and
incubate for at least 1-2 hours at room temperature.[17][19]

e Cell Incubation:

[¢]

Prepare single-cell suspension of PBMCs or splenocytes.

[e]

Discard the blocking solution from the plate.

o

Add cells at several densities (e.g., 1x10° to 5x10° cells/well) in 100 uL of culture medium.

[¢]

Add 100 pL of AQP4 (201-220) peptide solution (at 2x the final concentration).

o

Incubate the plate for 18-24 hours at 37°C in a 5% CO:z incubator.[19]
» Detection:
o Wash away cells vigorously with PBS containing 0.05% Tween-20 (PBST).[17]

o Add 100 uL/well of a biotinylated detection antibody specific for the cytokine of interest.
Incubate for 2 hours at room temperature or overnight at 4°C.[18]
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o Wash the plate 4 times with PBST.

o Add 100 pL/well of an enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 1 hour
at room temperature.[20]

o Wash the plate again as in the previous step.

e Spot Development and Analysis:

o

Add 100 pL/well of a precipitating substrate (e.g., AEC or BCIP/NBT).

[¢]

Monitor the development of spots (typically 5-30 minutes).

[¢]

Stop the reaction by washing thoroughly with deionized water.[20]

[e]

Allow the plate to dry completely.

o

Count the spots using an automated ELISpot reader or a dissecting microscope. Each
spot represents a single cytokine-producing cell.

Protocol 4: MHC Class Il Tetramer Staining

This technique uses fluorescently-labeled multimeric MHC-peptide complexes (tetramers) to
directly stain and quantify antigen-specific T-cells via flow cytometry, without the need for in
vitro stimulation.[21][22]

Methodology:

e Cell Preparation:
o Prepare a single-cell suspension of 1-2 x 106 PBMCs or lymphocytes.
o Wash cells in FACS buffer.

o Tetramer Staining:

o Use a commercially available or custom-made PE- or APC-labeled I-A°:AQP4(201-220)
tetramer.[8][21]
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o Resuspend the cell pellet in a small volume (e.g., 50 pL) of FACS buffer containing the
tetramer reagent at its optimal concentration.

o Incubate for 1-2 hours at 37°C or for 30-60 minutes at room temperature.[23] Incubation at
37°C often improves staining for class Il tetramers.

o Include a negative control (a tetramer with an irrelevant peptide) to assess background
staining.[23]

o Surface Marker Staining:

o Without washing, add a cocktail of other surface antibodies (e.g., anti-CD4, anti-CD44,
and a viability dye) directly to the tetramer-stained cells.

o Incubate for 20-30 minutes on ice.
e Washing and Analysis:
o Wash the cells twice with cold FACS buffer.
o Resuspend the final cell pellet in FACS buffer for analysis.

o Acquire a large number of events on a flow cytometer to accurately detect rare
populations.

o Gate on live, single, CD4+ lymphocytes and quantify the percentage of cells that are
positive for the AQP4(201-220) tetramer.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes & Protocols: Assessing T-Cell
Responses to AQP4 (201-220)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15614515#techniques-for-assessing-t-cell-
responses-to-aqp4-201-220]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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